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Introduction
Vinburnine, also known as Vincamone or (-)-Eburnamonine, is a vasoactive indole alkaloid

derived from the Vinca minor plant. It is a metabolite of vincamine and has garnered significant

interest for its potential therapeutic applications in cerebrovascular and cognitive disorders.[1]

[2][3][4] This technical guide provides an in-depth overview of Vinburnine's chemical

properties, mechanism of action, pharmacokinetics, and key experimental findings, tailored for

a scientific audience.

Chemical and Physical Properties
Vinburnine is a synthetic derivative of vincamine, belonging to the class of eburnan-type

alkaloids.[5][6] Its chemical structure and properties are summarized below.
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Property Value Reference

IUPAC Name
(3α,16α)-14,15-

Dihydroeburnamenin-14-one
[4]

Other Names Vincamone, (-)-Eburnamonine [2][4]

Molecular Formula C₁₉H₂₂N₂O [4]

Molar Mass 294.398 g/mol [4]

CAS Number 4880-88-0 [4]

Appearance White to off-white solid powder

Solubility Soluble in DMSO

Mechanism of Action
Vinburnine exhibits a multifaceted mechanism of action, primarily centered on improving

cerebral circulation and providing neuroprotection.[1][3]

Cerebral Vasodilation
The primary and most well-documented effect of Vinburnine is its ability to induce cerebral

vasodilation, leading to an increase in cerebral blood flow (CBF).[1][3] This effect is particularly

prominent in poorly supplied brain regions.[7] This vasodilation is achieved through several

mechanisms:

Phosphodiesterase 1 (PDE1) Inhibition: Vinburnine is a moderate inhibitor of

phosphodiesterase type 1 (PDE1), with reported IC₅₀ values in the micromolar range (~3–10

µM). Inhibition of PDE1 leads to an increase in intracellular cyclic adenosine monophosphate

(cAMP) and cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle

cells. Elevated cAMP and cGMP activate protein kinases (PKA and PKG, respectively),

which in turn phosphorylate downstream targets that promote smooth muscle relaxation and

vasodilation.

Calcium Channel Modulation: Vinburnine is believed to inhibit the influx of calcium ions

(Ca²⁺) into vascular smooth muscle cells.[1] Since calcium is crucial for muscle contraction,
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this inhibition leads to relaxation of the blood vessel walls and subsequent vasodilation.

Neuroprotection
Vinburnine demonstrates significant neuroprotective properties through various mechanisms:

Antioxidant Effects: It is believed to possess antioxidant properties, enabling it to scavenge

free radicals and reduce oxidative stress in neural tissues.[1] This is a critical function, as

oxidative damage is a major contributor to neuronal injury in various neurodegenerative

conditions.

Anti-excitotoxic Effects: Vinburnine has been shown to protect neurons from glutamate-

induced excitotoxicity. This is likely mediated by its ability to modulate ion channel activity,

including voltage-gated sodium and calcium channels, thereby preventing excessive

intracellular calcium accumulation, a key trigger of excitotoxic cell death.

Modulation of Neurotransmitter Systems
Vinburnine influences several key neurotransmitter systems involved in cognitive processes:

[1][3]

Cholinergic System: Vinburnine acts as an allosteric modulator of muscarinic acetylcholine

receptors (M1-M4). It decelerates the binding of antagonists to these receptors, suggesting it

can influence cholinergic neurotransmission, which is vital for learning and memory.[8]

Dopaminergic and Serotonergic Systems: The compound has been shown to modulate the

release and uptake of dopamine and serotonin, neurotransmitters that play crucial roles in

mood, attention, and motivation.[1]

Quantitative Data
Receptor and Enzyme Interactions
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Target Action Value Cell/System Reference(s)

Muscarinic M1

Receptor

Allosteric

Modulator (EC₅₀)
29.5 µM CHO Cells [8]

Muscarinic M2

Receptor

Allosteric

Modulator (EC₅₀)
4.1 µM CHO Cells [8]

Muscarinic M3

Receptor

Allosteric

Modulator (EC₅₀)
9.5 µM CHO Cells [8]

Muscarinic M4

Receptor

Allosteric

Modulator (EC₅₀)
15.0 µM CHO Cells [8]

Phosphodiestera

se 1 (PDE1)
Inhibition (IC₅₀) ~3 - 10 µM

Pharmacokinetic Parameters (Vinca Alkaloids - General)
Specific pharmacokinetic data for Vinburnine in humans is limited. The following table

presents general parameters for related vinca alkaloids, which may provide an estimation.

Parameter Value Compound Species Reference(s)

Oral

Bioavailability
~27% - 33% Vinorelbine Human [2][9]

Terminal Half-life

(t₁/₂)
~23 - 49 hours

Vindesine,

Vinorelbine
Human [4][10][11]

Volume of

Distribution (Vd)
Large (~75 L/kg) Vinorelbine Human [4][10]

Clearance (CL)
High (~1.26

L/h/kg)
Vinorelbine Human [10]

Metabolism
Hepatic

(CYP3A4)

Vinburnine,

Vinca Alkaloids
Human [11][12]

Excretion
Primarily biliary,

low renal
Vinca Alkaloids Human [9][11]
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Experimental Protocols
Measurement of Regional Cerebral Blood Flow (rCBF)
by Xenon-133 Clearance
This method is widely used to quantify cerebral blood flow and has been employed in studies

investigating the effects of vasoactive compounds like vincamine, the parent compound of

Vinburnine.[13][14]

Principle: The inert, lipid-soluble radioactive tracer, Xenon-133 (¹³³Xe), is introduced into the

bloodstream (typically via inhalation or intravenous injection). Its rate of washout from different

brain regions, monitored by external scintillation detectors, is proportional to the blood flow in

those regions.

Detailed Methodology:

Subject Preparation: The subject is placed in a supine position in a quiet, dimly lit room to

minimize sensory input that could alter cerebral blood flow.

Tracer Administration:

Inhalation: The subject inhales a mixture of air and ¹³³Xe (typically for 1-2 minutes) through

a closed-circuit system.[15][16]

Intravenous Injection: A bolus of ¹³³Xe dissolved in saline is injected intravenously.[15]

Data Acquisition: A series of scintillation detectors are positioned over the scalp to measure

the gamma radiation emitted by the ¹³³Xe as it distributes to and washes out of the brain

tissue. The clearance curves are recorded for a period of 10-15 minutes.[6][15][16]

Arterial Input Function: The concentration of ¹³³Xe in the arterial blood over time (the input

function) is estimated by monitoring the end-tidal ¹³³Xe concentration in the expired air.[16]

Data Analysis: The clearance curves are analyzed using a compartmental model (typically a

two-compartment model representing gray and white matter) to calculate rCBF in

ml/100g/min for each detector region.[15][16]
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Xenon-133 Clearance Protocol

Subject Preparation

133Xe Administration
(Inhalation or IV)

Data Acquisition
(Scintillation Detectors)

Monitor End-Tidal 133Xe
(Arterial Input Function)

Data Analysis
(Compartmental Modeling)

Calculate rCBF

Click to download full resolution via product page

Experimental workflow for measuring rCBF.

Neuroprotection Against Glutamate-Induced
Excitotoxicity in Primary Cortical Neurons
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This in vitro assay is used to assess the neuroprotective potential of compounds against

glutamate-induced neuronal death.

Principle: Primary cortical neurons are exposed to a toxic concentration of glutamate. The

ability of a test compound (e.g., Vinburnine) to prevent or reduce the subsequent neuronal cell

death is quantified.

Detailed Methodology:

Cell Culture: Primary cortical neurons are harvested from embryonic rat or mouse brains and

cultured in appropriate media until mature (typically 7-14 days in vitro).[17]

Treatment:

The culture medium is replaced with a salt solution.

Cells are pre-incubated with various concentrations of Vinburnine for a specified period.

A toxic concentration of glutamate (e.g., 100-300 µM) is added to the cultures (excluding

the control group) for a defined duration (e.g., 15-30 minutes).[17][18]

Washout and Incubation: The glutamate-containing solution is removed, and the cells are

washed and returned to their original culture medium for a further incubation period (e.g., 24

hours).

Viability Assessment: Cell viability is assessed using various methods:

MTT Assay: Measures the metabolic activity of viable cells.

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the

culture medium.

Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells

(e.g., Calcein-AM/Propidium Iodide).

Data Analysis: The percentage of cell viability in the Vinburnine-treated groups is compared

to the glutamate-only treated group and the control group.
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Neuroprotection Assay Workflow
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Workflow for assessing neuroprotection.
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Signaling Pathways
cAMP/PKA/CREB Signaling Pathway
Vinburnine's inhibition of PDE1 leads to an increase in intracellular cAMP. This activates the

cAMP/PKA/CREB signaling cascade, which is crucial for neuronal survival and synaptic

plasticity.

Vinburnine

Phosphodiesterase 1
(PDE1)

Inhibits

cAMP

Breaks down

Protein Kinase A
(PKA)

Activates

CREB
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Gene Transcription
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Vinburnine's effect on the cAMP/PKA/CREB pathway.

Integrated Mechanism of Action
The various mechanisms of Vinburnine are interconnected, leading to its overall therapeutic

effects.

Cerebral Vasodilation Neuroprotection

Neurotransmitter Modulation

Vinburnine

PDE1 Inhibition Ca²⁺ Channel
Inhibition

Antioxidant
Effects

Ion Channel
Modulation

Muscarinic Receptor
Modulation

Dopamine/Serotonin
Modulation

Increased Cerebral
Blood Flow

Improved Cognitive
Function

Reduced Glutamate
Excitotoxicity

Click to download full resolution via product page

Integrated mechanism of action of Vinburnine.

Conclusion
Vinburnine is a promising compound with a well-defined, multi-target mechanism of action that

supports its potential use in the treatment of cerebrovascular and cognitive disorders. Its ability

to enhance cerebral blood flow, provide neuroprotection, and modulate key neurotransmitter

systems makes it a valuable subject for further research and clinical investigation. This guide
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has summarized the core technical information on Vinburnine, providing a foundation for

researchers and drug development professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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